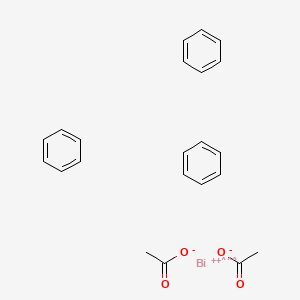
Triphenylbismuth Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is recognized for its unique chemical structure and biological activity, making it a subject of interest for various research fields.
Analyse Des Réactions Chimiques
Triphenylbismuth Diacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the compound’s functional groups and overall structure.
Applications De Recherche Scientifique
Triphenylbismuth Diacetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential therapeutic effects, particularly in the treatment of certain diseases. In medicine, this compound is being investigated for its potential use as a drug candidate due to its unique biological activity. Additionally, the compound has applications in industry, where it is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Triphenylbismuth Diacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but they are believed to play a crucial role in its therapeutic potential.
Comparaison Avec Des Composés Similaires
Triphenylbismuth Diacetate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and biological activities . For example, compounds with similar functional groups or molecular frameworks may exhibit similar reactivity and biological effects. this compound stands out due to its specific combination of properties, which make it particularly valuable for certain applications. The list of similar compounds includes those that share structural similarities but may differ in terms of their specific activities and applications .
Propriétés
InChI |
InChI=1S/3C6H6.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-6H;2*1H3,(H,3,4);/q;;;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRUFEZECMKBAB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=CC=C1.C1=CC=CC=C1.C1=CC=CC=C1.[Bi+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)
![N-[3-[(E)-3-[(4-chlorophenyl)methylamino]-2-cyano-3-oxoprop-1-enyl]phenyl]-4-methoxybenzamide](/img/structure/B2386395.png)
![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2386397.png)
![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)

![(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2386403.png)

![5-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B2386405.png)
![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)
![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)
![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)


